XP55 protein, Streptomyces lividans
CAS No.: 110279-22-6
Cat. No.: VC0217656
Molecular Formula: C19H20ClN3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110279-22-6 |
---|---|
Molecular Formula | C19H20ClN3O |
Molecular Weight | 0 |
Introduction
Molecular Characterization
Genetic Structure and Sequence Analysis
The nucleotide sequence of the gene encoding XP55 has been thoroughly analyzed, revealing characteristic patterns consistent with Streptomyces genetics. The gene exhibits a distinct codon usage pattern typical of Streptomyces lividans, with a notable preference for guanine (G) and cytosine (C) residues in the third position of codons . This GC bias is a well-established feature of Streptomyces genomes and affects protein expression efficiency and evolutionary aspects of the organism.
Protein Processing and Maturation
A significant finding regarding XP55 is the heterogeneity observed in its processing beyond the signal cleavage site . This characteristic suggests a complex maturation pathway that may influence the protein's functionality and localization. The presence of a signal sequence indicates that XP55 is initially synthesized as a pre-protein that undergoes post-translational modifications to yield the mature, functional form.
Functional Classification of XP55
Family 5 Solute-Binding Proteins
XP55 belongs to Family 5 of bacterial extracellular solute-binding proteins, a classification that places it alongside proteins involved in the transport of oligopeptides, dipeptides, nickel, and other substrates . This family classification is based on sequence similarities and provides valuable context for understanding XP55's likely functional roles.
Membrane Association
In gram-positive bacteria like Streptomyces lividans, proteins equivalent to periplasmic solute-binding proteins in gram-negative bacteria are bound to the membrane via an N-terminal lipid anchor . This anchoring mechanism positions XP55 at the cell surface, enabling it to interact with extracellular substrates while maintaining a connection to the cellular transport machinery.
Expression and Regulation
Promoter Characteristics
Analysis of the XP55 gene has revealed that its promoter region is active in both Escherichia coli and Streptomyces, indicating potential for expression across different bacterial hosts . This cross-species promoter activity is particularly interesting from both evolutionary and biotechnological perspectives, as it suggests possibilities for heterologous expression of XP55 in various bacterial systems.
Comparative Expression Characteristics
The table below summarizes the key expression characteristics of XP55 protein based on available research:
Characteristic | Description | Significance |
---|---|---|
Host Range for Expression | Both E. coli and Streptomyces | Broad expression potential for research and biotechnology applications |
Promoter Activity | Active in different bacterial species | Suggests evolutionary conservation of regulatory mechanisms |
Processing | Heterogeneous processing beyond signal cleavage site | Indicates complex post-translational modification pathways |
Codon Preference | G and C bias in third codon position | Typical of Streptomyces genes, affects expression efficiency |
Comparative Analysis
Relationship to Other Bacterial Proteins
XP55 shares the Family 5 classification with several other bacterial proteins, including periplasmic oligopeptide-binding proteins (OppA), dipeptide-binding proteins, and nickel-binding proteins from various bacterial species . This classification places XP55 within a broader functional context and suggests potential similarities in substrate binding and interaction mechanisms.
Evolutionary Significance
The conservation of structural and functional features among Family 5 solute-binding proteins across diverse bacterial species suggests evolutionary significance. The promoter activity of XP55 in both E. coli and Streptomyces further points to the conservation of regulatory mechanisms across different bacterial lineages . Understanding these evolutionary relationships can provide insights into bacterial adaptation strategies and the development of specialized transport systems.
Future Research Directions
Structural Studies
More detailed structural studies of XP55 would enhance our understanding of its substrate binding specificity and interaction with membrane transport components. X-ray crystallography or cryo-electron microscopy could reveal the precise three-dimensional arrangement of the protein and its binding sites.
Functional Characterization
Further research is needed to definitively identify the specific substrates transported by systems involving XP55. Such studies would clarify the protein's role in S. lividans physiology and potentially reveal novel aspects of bacterial nutrient acquisition.
Biotechnological Applications
The cross-species promoter activity of the XP55 gene suggests potential applications in biotechnology, particularly for protein expression systems. Additionally, understanding the mechanistic details of XP55 function could inform the development of new antimicrobial strategies targeting bacterial transport systems.
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